molecular formula C5H3BrN4 B567526 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1233026-51-1

6-Bromo[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B567526
CAS No.: 1233026-51-1
M. Wt: 199.011
InChI Key: NSBUNHOQZFWJHM-UHFFFAOYSA-N
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Description

“6-Bromo[1,2,4]triazolo[1,5-a]pyrazine” is a chemical compound with the CAS Number: 1233026-51-1. It has a molecular weight of 199.01 . The IUPAC name for this compound is 6-bromo [1,2,4]triazolo [1,5-a]pyrazine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H3BrN4/c6-4-2-10-5(1-7-4)8-3-9-10/h1-3H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a sealed and dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methodologies for synthesizing novel compounds using 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine as a precursor or a core structural motif. These synthetic strategies aim to create derivatives with potential applications in medicinal chemistry, materials science, and as probes for biological studies.

  • Versatile Precursors for Novel Compounds : A study describes the synthesis of mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} from 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, showcasing the versatility of brominated triazolopyrazines in creating complex heterocyclic systems with potential biological activity (Salem et al., 2016).

  • Fused Heterocyclic Systems : Another significant contribution to the field is the development of indolizines, triazolo[4,3-a]pyridines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles through reactions involving nitrogen and sulfur ylides. This research opens new avenues for the synthesis of complex fused heterocycles with potential pharmaceutical applications (Dawood, 2004).

Biological Activity and Applications

The exploration of biological activities of compounds derived from or related to this compound forms a significant part of the research landscape. These studies aim to identify novel therapeutic agents or biologically active molecules.

  • Antimicrobial Evaluations : A facile iodine(III)-mediated synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines was reported, highlighting the potential antimicrobial activity of these compounds. This research underscores the importance of synthetic triazolopyrazines in the search for new antimicrobial agents (Prakash et al., 2011).

  • Antioxidant Agents : The synthesis of polyheterocyclic ring systems incorporating the triazolo[1,5-a]pyrimidine skeleton was investigated for their antioxidant properties. This study provides insights into the potential of triazolopyrazines and related compounds in mitigating oxidative stress, showcasing their application in developing new antioxidant agents (Bayazeed & Alnoman, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes .

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-10-5(1-7-4)8-3-9-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBUNHOQZFWJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NC=NN21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680684
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233026-51-1
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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